Cas no 19600-01-2 (Ganglioside GM2)

Ganglioside GM2 化学的及び物理的性質
名前と識別子
-
- Ganglioside GM2
- Monosialoganglioside GM2 bovine brain
- Sialosylganglio-N-triaosylceramide
- Tay-Sachs ganglioside
- GM2 NA
- Ganglioside G5
- g(m2)ganglioside
- MONOSIALOGANGLIOSIDE GM2
- CER GLC GAL(NEUAC) GALNAC
- GANGLIOSIDE GM2, MONOSIALO
- GANGLIOSIDE GM2 SODIUM SALT
- MONOSIALOGANGLIOSIDE GM2, HUMAN
- GANGLIOSIDE GM2 (NEUAC)SODIUM SALT
- Ganglioside GM2 Mixture (sodium salt)
-
- インチ: 1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1
- InChIKey: USMMPBVNWHAJBE-YMEOXFOQSA-N
- SMILES: O1[C@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O[H])O[H])[C@]([H])([C@@]([H])(C([H])([H])[C@]1(C(=O)O[H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])(O[C@@]2([H])[C@]([H])(C([H])([H])O[H])O[C@]([H])([C@]([H])([C@]2([H])O[H])O[H])OC([H])([H])[C@]([H])([C@]([H])(/C(/[H])=C(\[H])/C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)O[C@@]([H])(C([H])([H])O[H])[C@@]1([H])O[C@]1([H])[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])C(C([H])([H])[H])=O)O[H])O[H])N([H])C(C([H])([H])[H])=O
計算された属性
- 同位体原子数: 0
- 水素結合ドナー数: 17
- 氢键受体数量: 26
- 重原子数量: 97
- 回転可能化学結合数: 50
- 複雑さ: 2200
- 共价键单元数量: 1
- 原子立体中心数の決定: 23
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 8
- XLogP3: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: 自信がない
- Solubility: chloroform/methanol (9:1): 10 mg/mL, clear, slightly yellow
- Solubility: トリクロロメタン/メタノール(9
Ganglioside GM2 Security Information
- WGKドイツ:3
- FLUKA BRAND F CODES:10-21
- 储存条件:-20°C
Ganglioside GM2 税関データ
- 税関コード:29389090
Ganglioside GM2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64274-500ug |
Ganglioside GM2 Mixture (sodium salt) |
19600-01-2 | 98% | 500ug |
¥3197.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64274-1mg |
Ganglioside GM2 Mixture (sodium salt) |
19600-01-2 | 98% | 1mg |
¥5428.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500856-1mg |
Ganglioside GM2 sodium salt, |
19600-01-2 | 1mg |
¥5122.00 | 2023-09-05 | ||
Aaron | AR01EBD7-1mg |
GM2-Ganglioside |
19600-01-2 | 95% | 1mg |
$1452.00 | 2025-02-13 | |
A2B Chem LLC | AX46431-1mg |
GM2-Ganglioside |
19600-01-2 | ≥98% | 1mg |
$471.00 | 2024-04-20 | |
1PlusChem | 1P01EB4V-1mg |
GM2-Ganglioside |
19600-01-2 | ≥98% | 1mg |
$636.00 | 2024-06-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500856-1 mg |
Ganglioside GM2 sodium salt, |
19600-01-2 | 1mg |
¥5,122.00 | 2023-07-10 | ||
Larodan | 56-1200-35-500g |
Monosialoganglioside GM2 (human) |
19600-01-2 | >98% | 500g |
€515.00 | 2025-03-07 |
Ganglioside GM2 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
Ganglioside GM2に関する追加情報
Ganglioside GM2: A Comprehensive Overview of CAS No. 19600-01-2
Ganglioside GM2 (CAS No. 19600-01-2) is a complex glycosphingolipid that plays a crucial role in various biological processes, particularly in the nervous system. This compound is characterized by its unique structure, which includes a ceramide backbone and a series of oligosaccharide chains. The specific arrangement of these components imparts Ganglioside GM2 with distinct properties that make it an important subject of study in neurobiology and related fields.
The primary function of Ganglioside GM2 is to regulate cell signaling and membrane dynamics. It is predominantly found in the brain and other neural tissues, where it contributes to the formation and maintenance of synaptic connections. Recent research has highlighted the involvement of Ganglioside GM2 in neurodevelopmental disorders, neurodegenerative diseases, and even cancer. For instance, studies have shown that alterations in the levels of Ganglioside GM2 can lead to impaired neuronal function and contribute to the pathogenesis of conditions such as Tay-Sachs disease.
In the context of neurodegenerative diseases, Ganglioside GM2 has been implicated in the progression of Alzheimer's disease (AD). Research indicates that elevated levels of Ganglioside GM2 can disrupt the balance of lipid rafts in neuronal membranes, leading to impaired signal transduction and increased production of amyloid-beta peptides. This disruption is thought to contribute to the formation of neurofibrillary tangles and neuronal death, hallmark features of AD.
Beyond its role in disease, Ganglioside GM2 is also being explored for its potential therapeutic applications. Preclinical studies have demonstrated that modulating Ganglioside GM2 levels can have beneficial effects on neural function. For example, reducing Ganglioside GM2 levels through enzyme replacement therapy has shown promise in treating lysosomal storage disorders like Tay-Sachs disease. Additionally, targeting Ganglioside GM2 with small molecule inhibitors or antibodies may offer new avenues for treating neurodegenerative conditions.
The structural complexity of Ganglioside GM2 has also made it an interesting target for synthetic chemistry. Advances in glycosphingolipid synthesis have enabled researchers to produce analogs with modified structures, which can be used to study the specific roles of different functional groups in biological processes. These synthetic analogs have also shown potential as drug candidates, with some demonstrating improved pharmacokinetic properties and reduced toxicity compared to natural forms.
In the realm of cancer research, Ganglioside GM2 has been identified as a potential biomarker for certain types of tumors. Elevated levels of Ganglioside GM2 have been observed in various cancer types, including melanoma and breast cancer. This overexpression is thought to contribute to tumor growth and metastasis by promoting cell survival and angiogenesis. As a result, targeting Ganglioside GM2-related pathways has emerged as a promising strategy for developing new anticancer therapies.
The study of Ganglioside GM2 continues to evolve with ongoing advancements in analytical techniques and computational modeling. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular structure and dynamics of this compound. Computational methods have further enhanced our understanding by simulating the interactions between Ganglioside GM2 and other cellular components, offering valuable predictions for experimental validation.
In conclusion, Ganglioside GM2 (CAS No. 19600-01-2) remains a focal point in both basic and applied research due to its multifaceted roles in health and disease. Its involvement in neurodevelopmental disorders, neurodegenerative diseases, and cancer underscores the importance of continued investigation into its biological functions and therapeutic potential. As research progresses, it is likely that new applications for this compound will emerge, further solidifying its significance in the field of biomedicine.
19600-01-2 (Ganglioside GM2) Related Products
- 1179018-07-5(methyl N-[(3-hydroxyphenyl)methyl]carbamate)
- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)
- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)
- 1286274-27-8(Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)
- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)
- 4504-94-3(3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one)
- 217479-61-3(2-(Bromomethyl)-1,3,5-Trichloro-Benzene)
- 663941-75-1(2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride)
- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)
- 5213-17-2(Benzoyl chloride, 4-fluoro-2-methoxy-)




